![molecular formula C8H7ClF3N3O2 B2355506 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine CAS No. 647824-41-7](/img/structure/B2355506.png)
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine is a chemical compound characterized by its unique structure, which includes a chloro, nitro, and trifluoromethyl group attached to a phenyl ring, along with a methylhydrazine moiety
Preparation Methods
The synthesis of 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method includes the nitration of 5-chloro-4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by the reaction with methylhydrazine under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds include other phenylhydrazine derivatives with different substituents. For example:
1-[5-Chloro-2-nitrophenyl]-1-methylhydrazine: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
1-[5-Chloro-4-(trifluoromethyl)phenyl]-1-methylhydrazine: Lacks the nitro group, which may influence its mechanism of action and applications. The presence of the trifluoromethyl group in 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine makes it unique, as it can significantly alter the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O2/c1-14(13)6-3-5(9)4(8(10,11)12)2-7(6)15(16)17/h2-3H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYKNMXCTQBHKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-Ethoxyphenyl)-2-oxoethyl]-4-[(2-hydroxyethyl)carbamoyl]pyridinium bromide](/img/structure/B2355426.png)
![6-(3-nitrophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2355430.png)
![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanehydrazide](/img/structure/B2355431.png)

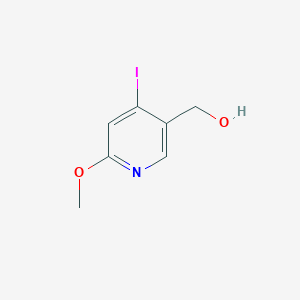
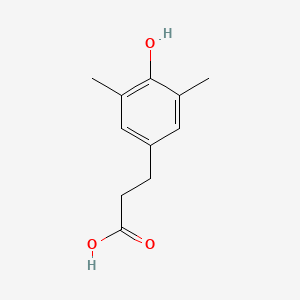
![2-chloro-6-fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2355438.png)
![2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2355439.png)
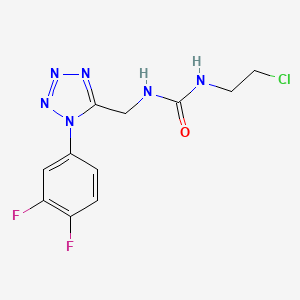
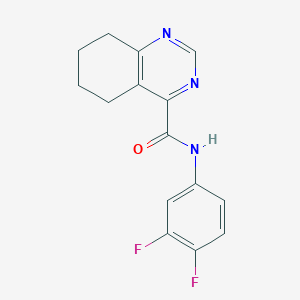
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2355443.png)
![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2355444.png)
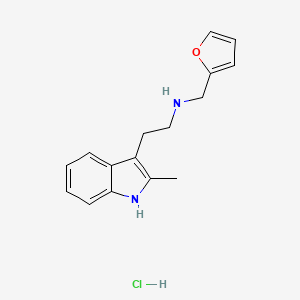
![3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2355446.png)
